molecular formula C19H24ClN5 B15119724 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B15119724
M. Wt: 357.9 g/mol
InChI Key: OIRGXQVFDZMEAR-UHFFFAOYSA-N
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Description

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-(3-chlorobenzyl)piperazine with 6-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
  • 4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
  • 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Uniqueness

What sets 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research .

Properties

Molecular Formula

C19H24ClN5

Molecular Weight

357.9 g/mol

IUPAC Name

4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C19H24ClN5/c20-17-5-3-4-16(12-17)14-23-8-10-25(11-9-23)19-13-18(21-15-22-19)24-6-1-2-7-24/h3-5,12-13,15H,1-2,6-11,14H2

InChI Key

OIRGXQVFDZMEAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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